2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c1-24(15-7-4-8-16(12-15)27-2)30(25,26)17-9-10-29-18(17)20-22-19(23-28-20)13-5-3-6-14(21)11-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXUMOJIKHHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The presence of the oxadiazole ring and sulfonamide group is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting that the oxadiazole structure may enhance membrane permeability and disrupt microbial cell functions.
| Compound | Activity | Reference |
|---|---|---|
| 2d | MIC = 1.23 μg/mL against Candida albicans | |
| 2e | Comparable to ketoconazole against fungal pathogens |
2. Inhibition of Enzymatic Activity
The sulfonamide group in this compound is known to interact with various enzymes. For example, sulfonamides have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), which is critical in catecholamine synthesis. The binding interactions suggest that modifications to the sulfonamide structure can enhance selectivity and potency.
3. Anticancer Potential
Research has suggested that similar compounds can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For instance, certain derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess anticancer properties.
Case Study 1: Antifungal Activity
A series of studies evaluated the antifungal activity of derivatives related to the target compound. Compounds with electronegative substituents showed enhanced activity against Candida species due to increased lipophilicity and better interaction with fungal cell membranes.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that variations in the para position of phenyl moieties significantly impacted biological activity. The presence of fluorine atoms was found to enhance potency due to their electronegativity, which affects electron density and lipophilicity.
The proposed mechanism involves the inhibition of key enzymes in metabolic pathways crucial for microbial survival and proliferation. The interaction with PNMT suggests potential applications in modulating neurotransmitter levels, which could have implications for treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Fluorophenyl and Methoxyphenyl Substitution
A key analog, 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (), differs in the fluorine (para vs. meta) and methoxy (para vs. meta) positions.
| Parameter | Target Compound | 4-Fluoro/4-Methoxy Analog |
|---|---|---|
| Fluorophenyl Position | 3- | 4- |
| Methoxyphenyl Position | 3- | 4- |
| Molecular Weight* | ~449.5 g/mol | ~449.5 g/mol |
| Key Functional Groups | Sulfonamide, Oxadiazole, Thiophene | Sulfonamide, Oxadiazole, Thiophene |
Heterocycle and Scaffold Variations
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()
This compound replaces the thiophene-sulfonamide with a piperidine-carboxamide scaffold. The carboxamide group may enhance solubility, while the piperidine ring introduces conformational flexibility.
tert-Butyl 4-((2-(3-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate ()
The benzo[b]thiophene core and 3,5-dimethoxybenzyl group increase lipophilicity, favoring membrane penetration. The tert-butyl carbamate acts as a protective group, suggesting this compound is a prodrug or intermediate .
Substituent Effects: Halogen vs. Methoxy Groups
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid () substitutes fluorine with chlorine and replaces sulfonamide with a carboxylic acid. Chlorine’s larger atomic radius may enhance hydrophobic interactions, while the carboxylic acid’s acidity (pKa ~4.2) could limit bioavailability compared to sulfonamides (pKa ~10) .
Pharmacological and Physicochemical Properties
Antituberculosis Activity ()
The analog 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide demonstrated high binding affinity to Mycobacterium tuberculosis targets. The target compound’s sulfonamide group may similarly inhibit bacterial enzymes like dihydrofolate reductase, though experimental validation is needed .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with a multi-step synthesis involving cyclocondensation of 3-fluorophenyl-substituted precursors with thiophene-sulfonamide intermediates. Use a palladium-catalyzed coupling reaction to integrate the 1,2,4-oxadiazole ring, as described for analogous oxadiazole derivatives .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, acetonitrile at 80°C with 5 mol% Pd(PPh₃)₄ has been effective for similar systems .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (>98%) .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to assign protons and carbons, focusing on diagnostic signals (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm, methoxyphenyl OCH₃ at δ 3.8 ppm). Compare shifts with PubChem data for structurally related sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with Acta Crystallographica reports for analogous thiophene-sulfonamides .
Q. What preliminary assays are suitable for screening biological activity?
- Methodology :
- In vitro testing : Use cell-based assays (e.g., MTT for cytotoxicity) against cancer lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls like doxorubicin .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can guide SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
- Variation of substituents : Synthesize derivatives with modified fluorophenyl (e.g., Cl, CF₃) or methoxyphenyl (e.g., ethoxy, NO₂) groups. Assess changes in bioactivity using dose-response curves .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or 5-HT receptors. Validate with MD simulations (GROMACS) to assess stability .
Q. How can contradictory data in biological activity reports be resolved?
- Methodology :
- Replicate experiments : Ensure consistent purity (>98% via HPLC) and solvent/DMSO concentrations.
- Assay standardization : Compare results across multiple cell lines (e.g., primary vs. immortalized) and assay formats (e.g., fluorescence vs. luminescence) .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies in IC₅₀ values across studies .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., sulfone formation at the thiophene ring) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance bioavailability .
Key Citations
- Synthetic optimization:
- Structural validation:
- Biological assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
